molecular formula C5H14Cl2N2OS B6217391 imino(methyl)[(1r,3r)-3-aminocyclobutyl]-lambda6-sulfanone dihydrochloride, trans CAS No. 2742630-80-2

imino(methyl)[(1r,3r)-3-aminocyclobutyl]-lambda6-sulfanone dihydrochloride, trans

Cat. No.: B6217391
CAS No.: 2742630-80-2
M. Wt: 221.15 g/mol
InChI Key: POLYLSTVTKPRSV-UHFFFAOYSA-N
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Description

Imino(methyl)[(1r,3r)-3-aminocyclobutyl]-lambda⁶-sulfanone dihydrochloride (hereafter referred to as Compound A) is a chiral sulfonimidoyl derivative characterized by a cyclobutane backbone with trans-configuration at the 1,3-positions. Its molecular formula is C₇H₁₄Cl₂N₂OS, with a molecular weight of 257.22 g/mol (calculated from structural data in ). The compound features a sulfanone (S=O) group modified by an imino-methyl substituent and a trans-3-aminocyclobutyl moiety. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or materials science applications.

Key structural attributes include:

  • A strained cyclobutane ring, which influences conformational rigidity.
  • A sulfonimidoyl group (S=N-O), providing unique electronic properties compared to sulfonamides.
  • Two hydrochloride counterions stabilizing the protonated amine groups.

Properties

CAS No.

2742630-80-2

Molecular Formula

C5H14Cl2N2OS

Molecular Weight

221.15 g/mol

IUPAC Name

3-(methylsulfonimidoyl)cyclobutan-1-amine;dihydrochloride

InChI

InChI=1S/C5H12N2OS.2ClH/c1-9(7,8)5-2-4(6)3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H

InChI Key

POLYLSTVTKPRSV-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1CC(C1)N.Cl.Cl

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates Compound A against three sulfonimidoyl analogs with distinct structural modifications (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
Compound A C₇H₁₄Cl₂N₂OS 257.22 1700541-02-1 Trans-3-aminocyclobutyl; dihydrochloride salt
(3-aminocyclopentyl)(imino)methyl-λ⁶-sulfanone dihydrochloride C₆H₁₄Cl₂N₂OS 237.20 CID 165945521 Cyclopentane backbone (vs. cyclobutane); lower ring strain
[(2-aminoethyl)imino]dimethyl-λ⁶-sulfanone hydrochloride C₄H₁₃ClN₂OS 172.68 1621962-48-8 Linear ethylamine chain; lacks cyclic backbone
[(2-hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone C₈H₁₀N₂O₂S 198.24 2059937-36-7 Aromatic hydroxyphenyl group; neutral compound

Ring Strain and Conformational Flexibility

Compound A’s trans-aminocyclobutyl group introduces significant ring strain compared to the cyclopentane analog in . In contrast, the cyclopentyl derivative (CID 165945521) exhibits reduced strain, favoring stability in biological matrices .

Electronic and Solubility Profiles

  • Compound A: The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water), critical for intravenous formulations. The sulfonimidoyl group’s electron-withdrawing nature may modulate interactions with biological targets (e.g., enzymes or receptors).
  • Hydroxyphenyl Analog (CAS 2059937-36-7): The phenolic –OH group introduces hydrogen-bonding capacity but reduces solubility in nonpolar solvents. Neutral charge limits ionic interactions compared to Compound A.
  • Ethylamine Derivative (CAS 1621962-48-8) : The linear chain lacks steric hindrance, improving membrane permeability but reducing target specificity.

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